molecular formula C11H15NO B13030459 5,8-Dimethylchroman-4-amine

5,8-Dimethylchroman-4-amine

Cat. No.: B13030459
M. Wt: 177.24 g/mol
InChI Key: WZWLBFFVAANRJP-UHFFFAOYSA-N
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Description

5,8-Dimethylchroman-4-amine is a chemical compound with the molecular formula C11H15NO. It belongs to the class of chroman derivatives, which are known for their diverse biological and pharmaceutical activities. The chroman-4-one skeleton, to which this compound is related, is a significant structural system in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethylchroman-4-amine can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethylchroman-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5,8-Dimethylchroman-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dimethylchroman-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A closely related compound with a similar structural framework but different biological activities.

    Flavanone: Another related compound known for its antioxidant properties.

    Isoflavone: Similar in structure but with distinct pharmacological effects.

Uniqueness

5,8-Dimethylchroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5,8-dimethyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9H,5-6,12H2,1-2H3

InChI Key

WZWLBFFVAANRJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CCOC2=C(C=C1)C)N

Origin of Product

United States

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